![molecular formula C10H12N4O B11897032 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile](/img/structure/B11897032.png)
3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile
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Overview
Description
3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . This compound is known for its unique structural features, which include a piperidine ring attached to a pyrazine ring via an oxygen atom and a nitrile group at the 2-position of the pyrazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile typically involves the reaction of piperidine derivatives with pyrazine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrazine compound in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-3-yloxy)pyrazine-2-carboxamide
- 3-(Piperidin-3-yloxy)pyrazine-2-carboxylic acid
- 3-(Piperidin-3-yloxy)pyrazine-2-methylamine
Uniqueness
3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
3-(Piperidin-3-yloxy)pyrazine-2-carbonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and interaction with biological targets, supported by data tables and relevant research findings.
Structural Overview
The compound consists of a pyrazine ring linked to a piperidine moiety through an ether functional group. Its molecular formula is C12H14N4O, with a molecular weight of approximately 230.26 g/mol. The structural complexity of this compound allows for diverse biological activities, which are crucial for its potential medicinal applications.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, studies have indicated its potential as a dual ligand for histamine H3 and sigma-1 receptors , which are implicated in the modulation of pain pathways. This dual activity suggests that the compound may be effective in treating nociceptive and neuropathic pain conditions .
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals the unique therapeutic potential of this compound. The following table summarizes the biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-(4-Aminophenyl)-4-methylpiperidinyl)-2-pyrazinecarbonitrile | Piperidine ring, pyrazine core | Antitumor activity |
4-(Piperidinyl)-pyrimidinone derivatives | Piperidine moiety | Antimicrobial properties |
Pyridazinone derivatives | Similar heterocyclic structure | Inhibition of tyrosine kinases |
The unique combination of piperidine, pyrazine, and carbonitrile in this compound distinguishes it from these compounds, potentially offering unique therapeutic opportunities.
Synthesis and Modifications
Recent advancements in synthetic methodologies have enabled the optimization of reaction conditions for synthesizing this compound, enhancing yields and reducing reaction times. Various synthetic routes have been explored to modify the compound for improved biological activity or to create analogs with distinct properties.
Case Studies and Research Findings
- Pain Management Studies : A research study demonstrated that derivatives of piperidine-based compounds exhibit significant analgesic effects in both nociceptive and neuropathic pain models. The compound's ability to modulate histamine H3 and sigma-1 receptors was highlighted as a novel mechanism for pain relief .
- Anticancer Activity : Another study explored the anticancer properties of related pyrazine derivatives, revealing that modifications in the piperidine structure could enhance cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer potential worth investigating further .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-piperidin-3-yloxypyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c11-6-9-10(14-5-4-13-9)15-8-2-1-3-12-7-8/h4-5,8,12H,1-3,7H2 |
InChI Key |
ZXQPUTLHXJSNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CN=C2C#N |
Origin of Product |
United States |
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